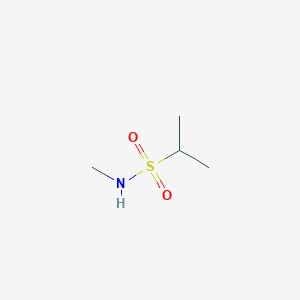

N-methylpropane-2-sulfonamide

描述

Overview of Sulfonamide Chemistry and its Fundamental Role in Organic Synthesis

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone of modern organic and medicinal chemistry. ijarsct.co.inwikipedia.org These compounds are generally crystalline and relatively unreactive, which historically made them useful for the derivatization and identification of amines. wikipedia.org

The synthesis of sulfonamides is a critical transformation in pharmaceutical chemistry, with the C-N bond formation being a widely utilized method. thieme-connect.com The conventional and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) to neutralize the generated hydrochloric acid. ijarsct.co.inwikipedia.orgekb.eg However, the reactivity of amines can vary, with primary amines being highly reactive and secondary amines showing lower reactivity. ijarsct.co.in

Recent advancements have led to the development of more efficient and diverse synthetic routes. These include transition metal-catalyzed methods, reactions involving thiosulfonates and amines, and one-pot syntheses from alcohols. thieme-connect.comtandfonline.com For instance, N-alkyl sulfonamides can be synthesized from alcohols and potassium sulfonylamide salts using N-(p-toluenesulfonyl)imidazole (TsIm) and triethylamine. tandfonline.com Reductive amination of aldehydes and ketones with sulfonamides has also been developed, addressing the low nucleophilicity of sulfonamides. thieme-connect.com

Historical Context and Evolution of Alkane- and N-substituted Sulfonamides in Academic Inquiry

The journey of sulfonamides began with the discovery of the first sulfonamide in Germany in 1932. wikipedia.org The initial focus was largely on aromatic sulfonamides, particularly after the discovery of their antibacterial properties, which led to the development of sulfa drugs. ekb.egnih.gov

Over time, academic inquiry expanded to include alkanesulfonamides and N-substituted sulfonamides. The development of N-substituted sulfonamides has been driven by the need for compounds with tailored properties for various applications, from pharmaceuticals to materials science. The substitution on the nitrogen atom can significantly influence the compound's physical, chemical, and biological characteristics.

The evolution of synthetic methodologies has been crucial in this expansion. Early methods were often limited in scope and required harsh conditions. However, the advent of modern catalytic systems, including those based on transition metals like manganese and copper, has enabled the synthesis of a wide array of N-alkylated sulfonamides under milder conditions. thieme-connect.comacs.org These newer methods often exhibit broad substrate scope and high functional group tolerance, allowing for the synthesis of complex sulfonamide structures. thieme-connect.comacs.org

Structural and Mechanistic Relevance of N-methylpropane-2-sulfonamide within Sulfonamide Classes

This compound, with the chemical formula C₄H₁₁NO₂S, possesses a tertiary butyl group attached to the sulfonyl moiety and a methyl group on the nitrogen atom. biosynth.com This specific substitution pattern imparts distinct structural and mechanistic features. The bulky tert-butyl group can sterically influence reactions at the sulfonamide nitrogen and adjacent atoms.

The presence of the N-methyl group classifies it as a secondary sulfonamide. The nitrogen atom in this compound can act as a nucleophile, participating in substitution reactions. smolecule.com The sulfonamide group can also undergo deprotonation under basic conditions. smolecule.com

Mechanistically, the synthesis and reactions of N-substituted sulfonamides like this compound are of significant interest. For instance, in manganese-catalyzed N-alkylation reactions, a "borrowing hydrogen" mechanism is often proposed, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the sulfonamide to form an imine that is subsequently reduced. acs.org The electronic properties of the substituents on both the sulfonyl and amine moieties can significantly impact the reaction rates and outcomes.

Scope and Objectives of Current and Future Research on this compound

Current research on this compound and related N-alkyl sulfonamides is multifaceted. A primary focus is the development of novel and more efficient synthetic methodologies. This includes the exploration of new catalysts, greener reaction conditions, and strategies for late-stage functionalization of complex molecules. thieme-connect.comrsc.org

Another significant area of investigation is the application of these compounds in medicinal chemistry. While this article does not delve into specific therapeutic uses, the sulfonamide scaffold is a well-established pharmacophore. ijarsct.co.inekb.eg Research continues to explore how modifications to the N-alkyl and sulfonyl groups can modulate biological activity. For example, some N-alkyl sulfonamides derived from polycyclic hydrocarbons have been screened for their biological activity. rsc.orgrsc.org

Future research is likely to focus on expanding the synthetic toolbox for creating increasingly complex and diverse N-substituted sulfonamides. This could involve the use of photocatalysis, electrochemistry, and biocatalysis to achieve transformations that are difficult with traditional methods. researchgate.net Furthermore, a deeper understanding of the structure-property relationships of these compounds will be crucial for designing molecules with specific functions, whether for pharmaceutical applications or in the development of novel materials. The use of computational tools to predict reactivity and properties will likely play an increasingly important role in guiding these research efforts.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₁NO₂S |

| Molecular Weight | 137.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 25855-59-8 |

| SMILES | CC(C)S(=O)(=O)NC |

Source: biosynth.com

Table 2: Related Sulfonamide Compounds and their Synthetic Context

| Compound Name | Synthetic Method/Application Context | Reference |

| N-Alkyl Sulfonamides | One-pot synthesis from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm). | tandfonline.com |

| N-Alkyl Sulfonamides | Reductive amination of aldehydes or ketones. | thieme-connect.com |

| N-Benzyl-2-methylpropane-2-sulfonamide | Manganese-catalyzed N-alkylation of tert-butyl sulfonamide using benzyl (B1604629) alcohol. | acs.org |

| N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide | An electrophilic fluorinating agent. | tcichemicals.com |

| (R)-(+)-2-Methyl-2-propanesulfinamide | A chiral auxiliary used in asymmetric synthesis. | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

N-methylpropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4(2)8(6,7)5-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVNMYAQGDTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25855-59-8 | |

| Record name | N-methylpropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methylpropane 2 Sulfonamide and Its Functionalized Derivatives

Direct Synthetic Routes to N-methylpropane-2-sulfonamide

Direct synthetic routes to this compound primarily involve the formation of the sulfonamide bond through the reaction of a sulfonyl-containing electrophile with methylamine.

Sulfonylation of Methylamine with Propane-2-sulfonyl Chloride

The most common and direct method for synthesizing this compound is the reaction between propane-2-sulfonyl chloride and methylamine. asianpubs.org This reaction is a nucleophilic substitution where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. asianpubs.org The process is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct that is formed.

| Reactants | Base | Solvent | Key Conditions |

| Propane-2-sulfonyl chloride, Methylamine | Triethylamine | Dichloromethane (DCM) | Controlled temperature, often starting at 0°C |

| Propane-2-sulfonyl chloride, Methylamine | Sodium Carbonate | Water | pH maintained at 9-10, room temperature |

Table 1: Reaction Conditions for Sulfonylation of Methylamine

Alternative Sulfonylation Agents and Reaction Conditions

While propane-2-sulfonyl chloride is a standard reagent, other sulfonylation agents can be utilized. For instance, sulfonylbenzotriazoles can be used to acylate α,β-unsaturated carboxamides in the presence of sodium hydride to produce N-acylsulfonamides. researchgate.net Another approach involves the use of trichloroacetimidates for the alkylation of sulfonamides under thermal conditions without the need for a catalyst. nih.gov

Recent advancements have also explored the use of organometallic reagents and sulfur dioxide surrogates, such as DABSO (DABCO·(SO₂)₂), for a more efficient one-pot synthesis at room temperature. smolecule.comacs.org This method involves the formation of metal sulfinates from Grignard or organolithium reagents and DABSO, which are then converted to sulfinyl chlorides and subsequently react with amines to form sulfinamides. acs.org

Oxidative Pathways to this compound

Oxidative methods provide an alternative synthetic route. One such method is the copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides to produce N-sulfonylimines. rsc.org Another approach involves the oxidation of alcohols followed by condensation with a sulfinamide or sulfonamide, catalyzed by a combination of Fe(III), L-valine, and 4-OH-TEMPO, to yield N-sulfinyl- and N-sulfonyl imines under mild conditions. organic-chemistry.org

Functionalization and Derivatization Strategies for this compound

The this compound structure allows for functionalization at both the sulfonamide nitrogen and the propyl moiety.

Alkylation and Acylation Reactions on the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide can act as a nucleophile, allowing for substitution reactions with various electrophiles. smolecule.com

Alkylation: The N-H proton of a primary or secondary sulfonamide can be removed by a base to form a sulfonamide anion, which can then be alkylated. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been shown to be an efficient method, producing mono-N-alkylated products in high yields. acs.orgresearchgate.net This "borrowing hydrogen" approach utilizes a bench-stable Mn(I) PNP pincer precatalyst. acs.orgresearchgate.net

Acylation: N-acylsulfonamides can be prepared by reacting sulfonamides with acyl chlorides or carboxylic acid anhydrides. researchgate.netsmolecule.com The use of Lewis acids such as zinc chloride can catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides under solvent-free conditions. researchgate.net

| Reaction Type | Reagents | Catalyst/Base | Product Type |

| N-Alkylation | Alcohols | Mn(I) PNP pincer complex, K₂CO₃ | N-Alkyl-N-methylpropane-2-sulfonamide |

| N-Acylation | Carboxylic acid anhydrides | ZnCl₂ | N-Acyl-N-methylpropane-2-sulfonamide |

Table 2: Functionalization of the Sulfonamide Nitrogen

Reactions Involving the Propyl Moiety

Functionalization of the propyl group is less common due to the stability of the C-H bonds. However, strategies can be employed to introduce functionality. For example, the Hofmann-Löffler reaction allows for C-H functionalization through a radical-mediated process, which could potentially be applied to the propyl chain of this compound to introduce a halogen. tesisenred.net Once a functional group is introduced, further modifications can be made.

Formation of Polyfunctionalized Sulfonamide Analogs

The N-tert-butylsulfonyl group, a core component of this compound, serves as a highly versatile lynchpin in the assembly of complex, polyfunctionalized molecules. Its unique reactivity profile is well-suited for the stereoselective synthesis of substrates that can be transformed into diverse molecular scaffolds. This versatility has been harnessed in diversity-oriented synthesis to generate libraries of compounds based on natural product cores.

One notable application involves the use of transition metal-mediated cycloaddition and cyclization reactions with substrates tethered by a t-butylsulfinamide group. This approach has successfully yielded ten distinct classes of polycyclic scaffolds related to the core structures of alkaloid and terpenoid natural products. The synthesis begins with the condensation of an aldehyde with (R)-t-butylsulfinamide, followed by reactions to create enyne and diyne substrates. These substrates then undergo various transition-metal-mediated reactions to form complex polycycles. The t-butylsulfinamide moiety is crucial in this process as it induces asymmetry during the initial assembly and can be readily deprotected or modified in later steps.

The creation of functionalized drug analogs is another significant area of application. For instance, novel 3'-N-tert-butylsulfonyl analogues of the anticancer drug docetaxel (B913) have been synthesized and evaluated for their cytotoxic activity. Similarly, the N-tert-butylsulfonyl group is integral to the synthesis of advanced intermediates for β-lactamase inhibitors, a critical class of drugs used to combat antibiotic resistance. These complex syntheses demonstrate the role of the sulfonamide group as a key building block in medicinal chemistry.

The generation of functionalized analogs often proceeds through N-(tert-butanesulfinyl) aldimines and ketimines. These imines are formed by the condensation of tert-butanesulfinamide with aldehydes and ketones. They are relatively stable but highly reactive towards nucleophilic addition, which occurs diastereoselectively, allowing for the creation of chiral amines and their derivatives after the removal of the sulfinyl group.

Development of Sustainable Synthetic Approaches

Recent research has focused on developing more sustainable, efficient, and environmentally benign methods for the synthesis of sulfonamides, including this compound and its derivatives. These efforts align with the principles of green chemistry, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Catalytic Methods in this compound Synthesis (e.g., Transition Metal, Organocatalysis)

Catalytic approaches offer significant advantages over traditional stoichiometric methods by enabling reactions with higher efficiency and selectivity under milder conditions. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of N-tert-butylsulfonamide and its derivatives.

Transition Metal Catalysis: Various transition metals have been employed to catalyze key bond-forming reactions.

Palladium: Palladium-catalyzed amination of aryl bromides and chlorides using tert-butylsulfinamide as an ammonia (B1221849) equivalent is a powerful method for creating aryl sulfonamides. chemicalbook.com This cross-coupling reaction is tolerant of sensitive functional groups. chemicalbook.com

Copper: A system using copper(I) iodide (CuI), L-proline, and TEMPO under aerobic conditions facilitates an oxidative cascade reaction between alcohols and sulfonamides to produce N-sulfonylimines. rsc.org

Rhodium: Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters provides a highly diastereoselective route to arylglycine derivatives. libretexts.org

Iron: A combination of Fe(III), L-valine, and 4-OH-TEMPO catalyzes a one-pot oxidation of alcohols followed by condensation with a sulfonamide to yield N-sulfonyl imines under mild conditions.

Organocatalysis: Metal-free organocatalytic systems provide an alternative green approach.

Pyrrolidine: This simple organocatalyst enables an efficient, biomimetic synthesis of N-sulfonyl imines from aldehydes and sulfonamides, proceeding via iminium activation without the need for acids or metals.

L-Proline: As mentioned, L-proline is used in conjunction with copper catalysts in aerobic oxidative cascade reactions, demonstrating a synergistic metal-organocatalyst system. rsc.org

A key application of these catalytic methods is in the aminohydroxylation and aziridination of olefins, where the N-chloramine salt of tert-butylsulfonamide (B1227323) serves as an efficient nitrogen source and terminal oxidant. nih.gov

Solvent-Free and Reduced-Solvent Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. Research into N-tert-butylsulfonamide synthesis has yielded several successful solvent-free and reduced-solvent approaches.

One prominent example is the microwave-promoted, solvent-free condensation of aldehydes and ketones with (R)-2-methylpropane-2-sulfinamide. organic-chemistry.org This method, which uses titanium tetraethoxide as a promoter, allows for the synthesis of N-(tert-butylsulfinyl)aldimines in as little as ten minutes with excellent yields and purities, producing only solid titanium dioxide as a byproduct. organic-chemistry.org This approach significantly reduces waste and energy consumption compared to traditional methods requiring heating in solvents for extended periods. organic-chemistry.org

Comparison of Synthetic Conditions for N-(tert-butylsulfinyl)imine Formation

| Method | Catalyst/Promoter | Solvent | Conditions | Reaction Time (Aldimines) | Yield (Aldimines) | Ref |

| Conventional | Ti(OEt)₄ | THF | 60 °C | 5 h | 94% | organic-chemistry.org |

| Microwave | Ti(OEt)₄ | None | 70 °C, MW | 10 min | 99% | organic-chemistry.org |

| Solvent-Free | Ti(OEt)₄ | None | 70 °C | 1 h | 99% | organic-chemistry.org |

Atom Economy and Green Chemistry Metrics in Production

Evaluating the "greenness" of a chemical process requires quantitative metrics. Atom economy, E-factor, and Process Mass Intensity (PMI) are key indicators used to assess the efficiency and environmental impact of a synthesis.

Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. Catalytic reactions, by their nature, improve atom economy compared to methods using stoichiometric reagents.

E-Factor is defined as the total mass of waste produced divided by the mass of the product. An ideal E-factor is 0. libretexts.org Traditional syntheses often have high E-factors due to solvent use, workup procedures, and reagent waste. libretexts.org

Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.

The development of sustainable sulfonamide syntheses has shown significant improvements in these metrics. For example, a mechano-electrochemical method for sulfonamide synthesis was reported to maintain excellent atom economy while drastically reducing the PMI by 30-51 g/g compared to microflow and batch reactor approaches. rsc.org

In the synthesis of sulfonamides using Deep Eutectic Solvents (DESs), the E-factor was used to validate the eco-friendliness of the procedure. uniba.it By recycling the DES for four consecutive cycles in the synthesis of one particular sulfonamide, the E-factor was lowered to 13.48, which is a substantial improvement over typical fine chemical production processes where E-factors can be much higher. libretexts.orguniba.it

Green Metrics for a Sulfonamide Synthesis in a Reusable Deep Eutectic Solvent

| Cycle | Yield | E-Factor | Ref |

| 1 | 92% | 27.99 | uniba.it |

| 2 | 90% | 19.11 | uniba.it |

| 3 | 88% | 15.30 | uniba.it |

| 4 | 85% | 13.48 | uniba.it |

These examples highlight a clear trend towards the adoption of greener manufacturing processes for sulfonamides, driven by catalytic efficiency and the reduction of solvent-related waste.

Chemical Reactivity and Mechanistic Pathways of N Methylpropane 2 Sulfonamide

Acid-Base Properties and Proton Transfer Equilibria in Non-Aqueous Media

The sulfonamide group, with its general structure R-SO₂NR'R'', is a critical functional group in medicinal chemistry and organic synthesis. ucl.ac.uk The acidity of the N-H proton in N-methylpropane-2-sulfonamide is a key determinant of its chemical behavior. The electron-withdrawing nature of the adjacent sulfonyl group significantly increases the acidity of this proton compared to that of a typical amine.

The acid dissociation constant (pKa) is a quantitative measure of this acidity. liverpool.ac.uk For sulfonamides in general, the pKa of the amide nitrogen is influenced by the substituents on both the sulfur and nitrogen atoms. scielo.br In the case of this compound, the tert-butyl group attached to the sulfonyl group is electron-donating, which would slightly decrease the acidity compared to an aryl sulfonamide. Conversely, the methyl group on the nitrogen is also electron-donating, which would have a similar effect.

Proton transfer equilibria are fundamental to many reactions involving this compound. In the presence of a base, the sulfonamide can be deprotonated to form the corresponding anion. This anion is a potent nucleophile and can participate in various substitution and addition reactions. The position of this equilibrium is dictated by the relative acidities of the sulfonamide and the conjugate acid of the base used.

Nucleophilic and Electrophilic Reactivity at the Sulfonamide Nitrogen

The nitrogen atom of this compound exhibits dual reactivity, capable of acting as both a nucleophile and, after deprotonation, a precursor to an electrophilic species.

As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophilic centers. smolecule.com This is a common reaction for amines and their derivatives. idc-online.com For instance, N-alkylation of sulfonamides can be achieved using alcohols in the presence of a manganese catalyst, proceeding through the nucleophilic attack of the sulfonamide nitrogen. acs.orgcardiff.ac.uk The synthesis of N-substituted derivatives of N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide involves the reaction of the parent sulfonamide with various electrophiles in the presence of a base to enhance nucleophilicity. asianpubs.org

Under basic conditions, deprotonation of the sulfonamide nitrogen generates a highly nucleophilic anion. This anion can readily react with a variety of electrophiles. For example, it can undergo nucleophilic substitution reactions with alkyl halides or acylation with acyl chlorides to form more complex molecules. smolecule.com

Conversely, the sulfonamide functional group can be rendered electrophilic. While the nitrogen atom itself is not typically electrophilic, reactions can be designed to make the carbon attached to the nitrogen an electrophilic center. For example, N-alkylsulfonamides can act as sp³ carbon electrophiles under acidic or basic conditions, allowing for cleavage of the carbon-nitrogen bond and reaction with various nucleophiles. thieme-connect.com Furthermore, electrophilic amination is a process where a nitrogen source acts as an electrophile. wikipedia.org This typically involves reagents where the nitrogen is attached to an electron-withdrawing group, making it susceptible to attack by a nucleophile. wikipedia.org

Transformations Involving the Sulfonyl Group

Reductive De-sulfonylation Processes

Reductive desulfonylation involves the cleavage of the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org This transformation is a valuable tool in organic synthesis, often using sulfonyl groups as "traceless" activating groups or protecting groups. nih.gov The tert-butylsulfonyl (Bus) group, structurally related to the sulfonyl group in this compound, has been developed as a protecting group for amines. acs.org

Several methods exist for reductive desulfonylation, often employing strong reducing agents. These can include active metals like sodium or magnesium amalgam, or radical-based methods. wikipedia.org For instance, a titanium-catalyzed reductive α-desulfonylation of α-sulfonylated nitriles and ketones has been developed, which proceeds via a homolytic C-S bond cleavage induced by a titanium(III) species. nih.gov Another method involves the use of polysulfide anions under visible light irradiation to catalyze the desulfonylation of sulfonamides. nih.gov A t-BuOK-mediated desulfonylation/dehydrogenation cascade reaction has also been reported for certain vinyl sulfones. sioc-journal.cn

The choice of reagent and reaction conditions depends on the specific substrate and the desired outcome. The stability of the rest of the molecule to the harsh reducing conditions is a key consideration.

Hydrolytic Stability and Decomposition Kinetics

The hydrolytic stability of sulfonamides is an important consideration, particularly for their application in pharmaceuticals and agrochemicals. Generally, sulfonamides are relatively resistant to hydrolysis under neutral and basic conditions. google.com However, under acidic conditions, the rate of hydrolysis can increase. For example, some sulfonylurea herbicides are stable at pH 7 but degrade more rapidly at pH 5. google.com

The thermal decomposition of sulfonamides has been studied using techniques like thermogravimetry (TG) and differential thermogravimetry (DTG). These studies provide information about the stability of the compound at elevated temperatures and the kinetics of its decomposition. For example, the thermal decomposition of trimethoprim, a sulfonamide potentiator, was found to occur in a single step with an activation energy of 70.23 kJ/mol. researchgate.net The decomposition of other sulfonamide derivatives has been shown to proceed in multiple steps, with different activation energies for each stage. jocpr.com

The kinetics of decomposition can often be described by first-order or pseudo-first-order models, especially in solution. tandfonline.commdpi.comresearchgate.net For instance, the photodegradation of several sulfonamide antibiotics was found to follow first-order kinetics. tandfonline.com The table below summarizes kinetic data for the decomposition of some related sulfonamides.

| Compound/Process | Rate Constant (k) | Order | Activation Energy (Ea) | Reference |

| Photocatalytic degradation of Sulfadiazine (B1682646) | 0.0261 min⁻¹ | Pseudo-first-order | - | mdpi.com |

| Photocatalytic degradation of Sulfamethoxazole (B1682508) | 0.0193 min⁻¹ | Pseudo-first-order | - | mdpi.com |

| Thermal decomposition of Trimethoprim | - | - | 70.23 kJ/mol | researchgate.net |

Radical Reactions and Single-Electron Transfer Processes

This compound can participate in radical reactions and single-electron transfer (SET) processes. The sulfonamide group can act as a precursor for nitrogen-centered radicals (NCRs). These highly reactive intermediates are valuable for constructing carbon-nitrogen bonds. nih.gov For example, sulfonamides can react with super-electron-donors via a SET mechanism to form aminyl radicals, which can then be used to synthesize amidines. nih.gov

Photoredox catalysis provides a mild and efficient way to generate radicals from sulfonamides. chemrxiv.org Under visible light irradiation, a photocatalyst can facilitate the single-electron oxidation of a sulfonamide to generate an N-centered radical. This radical can then engage in various transformations, such as hydrogen atom transfer (HAT) to generate silyl (B83357) or germyl (B1233479) radicals for hydrosilylation and hydrogermylation reactions. chemrxiv.org

SET processes involving sulfonamides are also utilized in the synthesis of other sulfonyl compounds. For instance, a metal-free photoredox-catalyzed method has been developed for the modular construction of sulfonamides, where the key intermediates are an aryl sulfonyl radical and an aryl sulfonyl ammonium (B1175870) salt generated via SET. acs.orgacs.org

Metal Coordination Chemistry of this compound

The sulfonamide functional group, with its nitrogen and oxygen atoms, possesses lone pairs of electrons and can therefore act as a ligand in coordination complexes with metal ions. The coordination can occur through the nitrogen atom, the oxygen atoms of the sulfonyl group, or a combination of both, leading to various coordination modes (monodentate, bidentate, bridging).

While specific studies on the metal coordination chemistry of this compound were not found in the provided search results, the coordination behavior of related sulfonamides has been investigated. For example, heterotrimetallic sandwich complexes supported by sulfonamido ligands have been reported. acs.org The synthesis of N-(4-(2-aminoethoxy)phenyl)-2-methylpropan-1-sulfonamide, a related compound, suggests its potential use in forming metal complexes. researchgate.net The ability of sulfonamides to coordinate with metals is also relevant in the context of catalysis, where the sulfonamide can act as a ligand for a metal catalyst. acs.org The interaction of sulfonamides with metal centers is also a key aspect of their biological activity, as many metalloenzymes are targets for sulfonamide-based inhibitors.

Ligand Characterization and Coordination Modes

The sulfonamide functional group (-SO₂NHR) is a versatile coordinating moiety, capable of binding to metal centers through either its nitrogen or oxygen atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the sulfonamide, and the reaction conditions.

N-alkylsulfonamides can act as ligands for a variety of transition metals, including rhenium (Re), titanium (Ti), and copper (Cu). researchgate.netnih.govresearchgate.net The coordination typically involves the nitrogen atom of the sulfonamide group, which can be deprotonated to form a sulfonamidate anion, creating a strong bond with the metal center. nih.govscience.gov In some cases, the oxygen atoms of the sulfonyl group also participate in coordination, allowing the sulfonamide to act as a bidentate ligand. researchgate.net

For instance, studies on rhenium carbonyl complexes with tridentate ligands incorporating a sulfonamide group show that coordination occurs through the deprotonated sp²-hybridized nitrogen of the sulfonamide, along with two other sp³-hybridized nitrogen atoms within the ligand backbone, resulting in a pseudo-octahedral geometry. nih.gov X-ray crystallographic data for a related complex, (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I), reveals that the Re—N(sp²) bond distance is significantly shorter than the Re—N(sp³) bond distances, indicating a strong interaction between the metal and the sulfonamidate nitrogen. nih.gov

Table 1: Selected Bond Distances in a fac-Re(I)(CO)₃ Complex with a Sulfonamide-Containing Ligand

| Bond | Bond Length (Å) |

|---|---|

| Re—N(sp²) | 2.173(4) |

| Re—N(sp³) | 2.217(5) |

| Re—N(sp³) | 2.228(6) |

Data sourced from a study on a 4-methylbiphenyl (B165694) sulfonamide derivatized diethylenetriamine (B155796) ligand. nih.gov

Stoichiometric Metal-Mediated Transformations

Metal complexes of N-alkylsulfonamides can undergo a variety of stoichiometric transformations, where the metal center plays a crucial role in activating the ligand for subsequent reactions. These transformations are fundamental in organic synthesis for creating new chemical bonds.

A notable example is the reductive elimination from platinum(IV) centers. Platinum(IV) complexes containing monodentate sulfonamide ligands have been synthesized and shown to undergo thermal C-N reductive elimination to form N-methylsulfonamides. acs.org This reaction provides a direct method for forming a carbon-nitrogen bond, a key step in the synthesis of many organic molecules. The selectivity between C-N and C-C bond formation can be controlled by the reaction conditions. acs.org

Another significant transformation is the N-alkylation of sulfonamides, which can be achieved using manganese catalysts in a "borrowing hydrogen" process. acs.orgcardiff.ac.uk In this type of reaction, an alcohol is used as the alkylating agent. Although catalytic in the metal, the process involves distinct stoichiometric steps on the metal center. This methodology has been successfully applied to the synthesis of N-Benzyl-2-methylpropane-2-sulfonamide from tert-butyl sulfonamide and benzyl (B1604629) alcohol, achieving a 95% isolated yield. acs.org

Table 2: Manganese-Catalyzed N-Alkylation of tert-Butyl Sulfonamide

| Sulfonamide | Alcohol | Product | Yield |

|---|---|---|---|

| tert-butyl sulfonamide | Benzyl alcohol | N-Benzyl-2-methylpropane-2-sulfonamide | 95% |

Reaction conditions involved a Mn(I) PNP pincer precatalyst and K₂CO₃ base at 150 °C. acs.org

Furthermore, copper-catalyzed reactions have been developed for the functionalization of N-alkylsulfonamides. For example, N-fluoro-N-alkylsulfonamides can undergo annulation reactions with terminal alkynes, a transformation enabled by remote C(sp³)–H functionalization. acs.org

Mechanistic Investigations of Complex Formation

Understanding the mechanism by which this compound and related compounds form metal complexes is crucial for optimizing existing reactions and designing new ones. Mechanistic studies often combine experimental approaches, such as kinetic analysis and intermediate trapping, with computational methods like Density Functional Theory (DFT).

The mechanism of the manganese-catalyzed N-alkylation of sulfonamides with alcohols has been investigated. acs.orgcardiff.ac.uk A plausible pathway begins with the coordination of the alcohol to the manganese center, followed by dehydrogenation to form an aldehyde and a manganese hydride species. acs.orgcardiff.ac.uk The primary sulfonamide then undergoes condensation with the in-situ generated aldehyde to form an N-sulfonyl imine intermediate. This imine is subsequently reduced by the manganese hydride, yielding the N-alkylated sulfonamide and regenerating the active manganese catalyst. acs.orgcardiff.ac.uk

For the C-N reductive elimination from platinum(IV) sulfonamide complexes, mechanistic studies support a two-step pathway. acs.org The reaction is initiated by the dissociation of the sulfonamidate anion from the platinum(IV) center. This is followed by the nucleophilic attack of the free anion on a methyl group of the remaining five-coordinate platinum(IV) cation, leading to the formation of the N-methylated sulfonamide product and a platinum(II) species. acs.org

DFT calculations have also provided insights into the reactivity of sulfonamides. Studies on related systems have used molecular electrostatic potential maps to identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. univ-soukahras.dz The calculation of HOMO and LUMO energies helps to understand the charge transfer that occurs during complex formation and reaction. univ-soukahras.dz For this compound, such studies would elucidate how the electronic character of the sulfonamide group is modulated by the N-methyl and tert-butyl substituents, thereby influencing its coordination and reactivity.

Computational and Quantum Chemical Investigations of N Methylpropane 2 Sulfonamide

Electronic Structure, Bonding Analysis, and Charge Distribution

The electronic structure of N-methylpropane-2-sulfonamide is fundamental to its chemical properties. The central sulfur atom is bonded to two oxygen atoms, a nitrogen atom, and the isopropyl group. Quantum chemical calculations, typically using DFT methods such as B3LYP, are employed to optimize the molecular geometry and analyze its electronic landscape. researchgate.net

The sulfonyl group (-SO₂) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This significantly influences the electron density across the molecule. The sulfur-oxygen bonds exhibit partial double-bond character due to resonance, resulting in a tetrahedral geometry around the sulfur atom. The nitrogen atom adopts sp³ hybridization, with its lone pair oriented to minimize electronic repulsion with the bulky sulfonyl group.

Bonding analysis, often performed using Natural Bond Orbital (NBO) theory, reveals the nature of the atomic interactions. It quantifies charge transfer between atoms and identifies key donor-acceptor interactions. In this compound, significant charge delocalization is expected from the nitrogen lone pair and adjacent C-H and C-C bonds into the antibonding orbitals of the S=O bonds.

The charge distribution can be quantified through calculated atomic charges (e.g., Mulliken, NBO, or Hirshfeld charges). These calculations typically show a significant positive charge on the sulfur atom and negative charges on the highly electronegative oxygen and nitrogen atoms. This charge polarization is critical for the molecule's intermolecular interactions, including its capacity for hydrogen bonding, where the sulfonamide nitrogen can act as a hydrogen bond donor and the sulfonyl oxygens as potent acceptors.

Table 1: Illustrative Calculated Electronic Properties of this compound Note: These values are representative examples based on DFT calculations for similar sulfonamide structures.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | ~3.5 - 4.5 D | B3LYP/6-31G(d) |

| Sulfur (S) Atomic Charge | +1.2 to +1.5 e | NBO Analysis |

| Oxygen (O) Atomic Charge | -0.8 to -1.0 e | NBO Analysis |

| Nitrogen (N) Atomic Charge | -0.6 to -0.8 e | NBO Analysis |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around its single bonds, primarily the C-S and S-N bonds. Conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Potential Energy Surfaces (PES) are mapped by systematically rotating specific dihedral angles and calculating the energy at each step. For a related propyl-sulfonamide fragment, quantum mechanical scans have shown that the rotation around the S-C bond leads to two primary energy minima: an anti conformation and a gauche conformation, with the anti form typically being lower in energy. osti.gov A similar landscape is expected for this compound. The relative energies of these conformers are determined by a balance of steric hindrance and subtle electronic interactions like hyperconjugation. The results of such an analysis are crucial for predicting the molecule's dominant shape in different environments.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating parameters and comparing them with experimental spectra, researchers can confirm molecular structures and assign spectral features to specific molecular motions or electronic transitions.

Theoretical vibrational spectra (Infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to atomic displacements for the optimized molecular geometry. These calculations yield harmonic vibrational frequencies and their corresponding intensities. DFT methods, such as B3LYP, have shown good agreement with experimental FT-IR spectra for related sulfonamide compounds. researchgate.netresearchgate.net

The calculated spectrum for this compound would show characteristic peaks corresponding to the stretching and bending of its functional groups. For instance, the S=O stretching vibrations of sulfonamides are known to produce very strong and distinct bands in the IR spectrum. nih.gov A table of predicted frequencies helps in the precise assignment of experimental spectra.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: Frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| C-H Stretch (isopropyl) | 2950 - 3000 | Strong |

| S=O Asymmetric Stretch | 1330 - 1370 | Very Strong |

| S=O Symmetric Stretch | 1140 - 1180 | Very Strong |

| C-N Stretch | 1150 - 1250 | Medium-Strong |

| S-N Stretch | 890 - 940 | Medium |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants, are invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating chemical shifts. smu.edu

Calculations would be performed on the optimized geometry of this compound to predict the ¹H and ¹³C chemical shifts. These predicted values are then compared to a reference compound (like tetramethylsilane, TMS) to obtain the final chemical shifts. The predicted shifts are highly sensitive to the molecular conformation and electronic environment of each nucleus. For example, the protons of the methyl group on the nitrogen would have a different chemical shift from the protons on the isopropyl group due to their different electronic surroundings. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Values are illustrative and based on general chemical shift principles and calculations for similar structures.

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Isopropyl CH | ¹H | 3.0 - 3.5 |

| Isopropyl CH₃ | ¹H | 1.2 - 1.5 |

| N-CH₃ | ¹H | 2.6 - 2.9 |

| N-H | ¹H | 4.5 - 5.5 (variable) |

| Isopropyl CH | ¹³C | 55 - 60 |

| Isopropyl CH₃ | ¹³C | 16 - 20 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in exploring the potential reaction pathways of this compound. It allows for the detailed study of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states.

To study a reaction, computational chemists model the entire reaction coordinate from reactants to products. A key objective is to locate the transition state (TS), which represents the maximum energy point along the minimum energy path. TS structures are characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

For reactions involving sulfonamides, such as N-alkylation or nucleophilic substitution, computational studies can map out the step-by-step mechanism. acs.org For example, in a reaction where the sulfonamide nitrogen acts as a nucleophile, modeling can determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates like a deprotonated sulfonamide anion. acs.org

The energy difference between the reactants and the transition state is the activation energy barrier (Ea). This value is critical as it determines the reaction rate. By comparing the activation barriers of different possible pathways, the most favorable reaction mechanism can be identified. Such studies have been performed for related sulfonamides to understand their reactivity, including intramolecular cyclizations where the configuration of the transition state dictates the stereochemical outcome of the product. rsc.org

Solvent Effects on Reaction Energetics and Pathways

The solvent environment plays a crucial role in dictating the energetics and preferred pathways of chemical reactions involving this compound. Computational studies, often employing continuum solvent models like the Polarizable Continuum Model (PCM), reveal significant solvent-induced modifications to reaction coordinates. These effects are primarily due to the differential solvation of reactants, transition states, and products, which can alter activation barriers and thermodynamic stabilities.

The energetics of conformational changes, such as rotation around the S-N bond, are particularly sensitive to the solvent. In the gas phase, sulfonamides like this compound have specific rotational barriers. However, in a polar solvent, the transition state for this rotation can be stabilized or destabilized relative to the ground state, thereby changing the rotational energy barrier. For instance, studies on simple amides, which share features with sulfonamides, have shown that the free energy of activation for isomerization can be significantly larger in hydrogen-bond-donating solvents like water compared to aprotic solvents. nih.gov This is attributed to the stabilization of the planar ground state by hydrogen bonding, which must be disrupted to reach the twisted transition state. nih.gov

Solvent polarity can also influence tautomeric equilibria. For some sulfonamides, a potential tautomerism exists between the sulfonamide (N-sulfonylamine) and a sulfonimide (N-sulfonylimine) form. researchgate.net While the sulfonamide tautomer is generally favored in the gas phase, an increase in solvent polarity has been shown to shift the equilibrium towards the more polar sulfonimide tautomer in many cases. researchgate.net This is because polar solvents can better stabilize the charge separation present in the zwitterionic character of the sulfonimide form. nih.gov

Furthermore, in reactions such as deprotonation, the solvent directly impacts the acidity (pKa). The stabilization of the resulting anion and the proton by the solvent is a key factor. For a series of alkylamino-substituted sulfonamides, theoretical calculations have shown that intramolecular hydrogen bonding, which is influenced by the solvent environment, affects the pKa values. nih.gov Polar solvents can compete for hydrogen bonding sites, thereby altering the energetics of deprotonation compared to the gas phase or non-polar solvents.

The table below illustrates the conceptual impact of different solvent environments on the reaction energetics of a generic sulfonamide, based on principles observed in computational studies of related molecules.

Table 1: Illustrative Solvent Effects on Reaction Energetics for Sulfonamides This table is a conceptual representation based on general principles from computational chemistry and may not represent exact values for this compound.

| Reaction/Process | Solvent | Effect on Activation Energy (ΔG‡) | Rationale |

|---|---|---|---|

| S-N Bond Rotation | Non-polar (e.g., Hexane) | Baseline | Minimal interaction with solute. |

| Polar Aprotic (e.g., DMSO) | Moderate Decrease | Stabilization of the slightly more polar transition state. | |

| Polar Protic (e.g., Water) | Significant Increase | Strong stabilization of the planar ground state via H-bonding, which is lost in the transition state. nih.gov | |

| Deprotonation (N-H) | Non-polar (e.g., Hexane) | High | Poor stabilization of the resulting anion and proton. |

| Polar Aprotic (e.g., DMSO) | Moderate | Good stabilization of the cation, moderate stabilization of the anion. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) in a molecule, offering profound insights into the nature of its chemical bonds. pitt.edu By examining the topology of the electron density, QTAIM defines atoms as distinct quantum subspaces and characterizes the interactions between them through the analysis of bond critical points (BCPs). A BCP is a point of minimum electron density along the path of maximum electron density between two bonded nuclei (the bond path). nih.gov

For this compound, QTAIM analysis allows for a quantitative description of the key bonds, including the sulfur-nitrogen (S-N) bond, the sulfur-oxygen (S=O) bonds, the sulfur-carbon (S-C) bond, and the nitrogen-carbon (N-C) bond. The properties at the BCP, such as the electron density itself (ρ(rc)) and its Laplacian (∇²ρ(rc)), are particularly revealing.

Electron Density (ρ(rc)) : The magnitude of ρ(rc) at the BCP correlates with the bond order; a higher value indicates a stronger or more covalent bond.

Laplacian of Electron Density (∇²ρ(rc)) : The sign of the Laplacian distinguishes between different types of atomic interactions. A negative value (∇²ρ(rc) < 0) is characteristic of shared-shell interactions, typical of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(rc) > 0) indicates a closed-shell interaction, common in ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region and concentrated in the atomic basins. nih.gov

In sulfonamides, the S=O bonds are found to be highly polarized, possessing significant covalent character but with a substantial charge separation. researchgate.net QTAIM studies on related sulfonamides show that the S-N bond also exhibits characteristics of a polar covalent bond. The analysis can reveal the extent of electron delocalization from the nitrogen lone pair into the SO₂ group, contributing to the planarity often observed at the nitrogen atom. cdnsciencepub.com

The table below presents typical QTAIM parameters for the primary bonds in a simple sulfonamide, which serve as a model for this compound. These values are derived from computational studies on analogous structures reported in the literature. researchgate.netcdnsciencepub.commdpi.com

Table 2: Typical QTAIM Topological Parameters for Bonds in a Sulfonamide Moiety Values are representative and based on computational studies of analogous sulfonamide structures.

| Bond | Electron Density, ρ(rc) (a.u.) | Laplacian, ∇²ρ(rc) (a.u.) | Bond Character Interpretation |

|---|---|---|---|

| S=O | ~0.30 - 0.35 | Positive (small) | Highly polar, strong covalent bond with significant ionic character. |

| S-N | ~0.15 - 0.20 | Positive (small) | Polar covalent bond. |

| S-C | ~0.17 - 0.22 | Negative | Shared-shell (covalent) interaction. |

| N-C | ~0.23 - 0.28 | Negative | Shared-shell (covalent) interaction. |

This analysis confirms that while the C-S and C-N bonds are classically covalent, the bonds involving the sulfuryl group (S=O and S-N) are more complex, featuring a blend of covalent and electrostatic characteristics. researchgate.net This electronic structure is fundamental to the reactivity and intermolecular interactions of this compound.

Applications in Advanced Organic Synthesis and Methodology Development

N-methylpropane-2-sulfonamide, a member of the sulfonamide class of organic compounds, holds significant potential in various facets of advanced organic synthesis. Its unique structural and electronic properties, conferred by the presence of a methyl group on the nitrogen and an isopropyl group on the sulfur atom, make it a valuable tool for chemists in the construction of complex molecules. This article explores its applications as a protecting group for amines, its role in organocatalysis, and its involvement in multi-component reactions.

Advanced Analytical and Spectroscopic Characterization Methodologies for N Methylpropane 2 Sulfonamide

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating N-methylpropane-2-sulfonamide from impurities and for its precise quantification. The selection of the appropriate chromatographic method depends on the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of sulfonamides. mdpi.comnanobioletters.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be the primary approach. Optimization of the method would involve the systematic evaluation of several key parameters to achieve optimal separation and peak shape.

Key HPLC Method Parameters:

Column: A C18 column is a common choice for separating sulfonamides due to its hydrophobic stationary phase, which provides good retention for moderately polar compounds. cabidigitallibrary.org

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., formic acid or acetic acid in water to control pH) and an organic modifier like acetonitrile (B52724) or methanol. nanobioletters.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. nih.gov

Detection: Ultraviolet (UV) detection is a standard method for sulfonamides, typically in the range of 254-280 nm. nanobioletters.comcabidigitallibrary.org For higher sensitivity and selectivity, a diode array detector (DAD) or a mass spectrometer (MS) can be used.

Flow Rate and Temperature: A flow rate of around 1 mL/min and a controlled column temperature (e.g., 30-40 °C) are typical starting points to ensure reproducible retention times. nanobioletters.com

Below is an interactive table outlining a potential set of optimized HPLC parameters for the analysis of this compound.

| Parameter | Condition | Rationale |

| Instrument | Agilent 1260 Infinity II or similar | Standard HPLC system with DAD |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Provides excellent peak shape and resolution for a wide range of compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for acidic analytes. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 15 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detection | DAD at 265 nm | Wavelength at which many sulfonamides exhibit strong absorbance. |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While many sulfonamides require derivatization to increase their volatility for GC analysis, this compound, being a smaller alkylsulfonamide, may be amenable to direct GC analysis. acs.org

Optimized GC Parameters:

Column: A mid-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, would be a good starting point.

Injector and Detector Temperatures: Typical temperatures would be around 250 °C for the injector and 300 °C for the detector to ensure efficient vaporization and detection.

Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 250 °C) would be necessary to separate analytes with different boiling points.

Detector: A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. For higher selectivity, a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS) could be used. cdc.gov

Headspace Analysis: Headspace GC is particularly useful for the analysis of volatile residual solvents in the this compound sample. In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC, preventing non-volatile matrix components from contaminating the system.

The following table details a potential GC method for the analysis of this compound.

| Parameter | Condition | Rationale |

| Instrument | Agilent 8890 GC with FID or MS | Standard GC system. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas. |

| Oven Program | 60 °C (2 min), then 10 °C/min to 250 °C (5 min) | Separates compounds based on their boiling points. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |

| Detector Temp. | 300 °C (FID) | Standard temperature for FID. |

| Injection Mode | Split (20:1) | Prevents column overloading. |

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. If this compound were to be used in the synthesis of chiral derivatives, SFC would be the method of choice for separating the resulting enantiomers. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar organic co-solvent.

The separation is achieved using a chiral stationary phase (CSP). The choice of the CSP is critical and would need to be screened from a library of available chiral columns to find the one that provides the best resolution for the specific chiral derivatives of this compound.

Advanced Mass Spectrometry for Structural Elucidation and Mechanistic Studies

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of molecules. When coupled with chromatographic techniques (LC-MS or GC-MS), it provides both separation and identification capabilities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). benthamdirect.comingentaconnect.com This allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C4H11NO2S), the theoretical exact mass of the protonated molecule [M+H]+ is 138.0583. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information about the parent ion. The fragmentation of sulfonamides is well-studied and often involves cleavage of the S-N bond and the C-S bond. nih.govnih.gov

For this compound, the protonated molecule ([M+H]+, m/z 138.0) would be selected in the first mass analyzer. In the collision cell, it would be fragmented by collision-induced dissociation (CID). The resulting fragment ions would then be analyzed in the second mass analyzer.

Predicted Fragmentation Pathway:

A plausible fragmentation pathway for this compound would involve the following steps:

Loss of the isopropyl group: Cleavage of the C-S bond could lead to the loss of a C3H7 radical, resulting in a fragment ion at m/z 93.

Loss of SO2: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO2, 64 Da). nih.gov

Cleavage of the S-N bond: This would lead to the formation of ions corresponding to the sulfonyl portion and the amine portion of the molecule.

The table below summarizes the predicted major fragment ions for this compound in a positive ion mode MS/MS experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| 138.0 | 93.0 | [M+H - C3H7]+ |

| 138.0 | 74.0 | [M+H - SO2]+ |

| 138.0 | 57.0 | [C4H9]+ (tert-butyl cation from rearrangement) |

This detailed fragmentation analysis, combined with the exact mass measurements from HRMS, provides unambiguous confirmation of the structure of this compound.

Isotopic Labeling Studies by Mass Spectrometry

Isotopic labeling in conjunction with mass spectrometry is a powerful tool for tracing metabolic pathways, quantifying analytes in complex matrices, and elucidating fragmentation mechanisms. For this compound, stable isotopes such as ¹³C, ¹⁵N, ²H, or ¹⁸O can be incorporated into the molecular structure.

One relevant advanced technique is derivatization followed by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). While specific studies on this compound are not prevalent, research on other sulfonamides, such as sulfamethoxazole (B1682508), has demonstrated the utility of this approach for nitrogen isotope analysis. nih.gov In such a method, the sulfonamide is derivatized, for instance by methylation with (trimethylsilyl)diazomethane, to enhance its volatility for GC analysis. The subsequent analysis by IRMS allows for precise measurement of the nitrogen isotope ratios (¹⁵N/¹⁴N), which can be invaluable for source tracking and degradation studies of the compound in various environments. nih.gov

The predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for various adducts of this compound, providing a basis for its identification in complex mixtures.

Table 1: Predicted Collision Cross-Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.05834 | 125.6 |

| [M+Na]⁺ | 160.04028 | 133.2 |

| [M-H]⁻ | 136.04378 | 126.5 |

| [M+NH₄]⁺ | 155.08488 | 147.6 |

| [M+K]⁺ | 176.01422 | 132.7 |

| [M+H-H₂O]⁺ | 120.04832 | 121.1 |

| [M+HCOO]⁻ | 182.04926 | 143.7 |

| [M+CH₃COO]⁻ | 196.06491 | 173.1 |

| [M+Na-2H]⁻ | 158.02573 | 129.8 |

| [M]⁺ | 137.05051 | 127.6 |

| [M]⁻ | 137.05161 | 127.6 |

Data sourced from PubChemLite. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: The spectrum would be expected to show signals for the N-methyl protons, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The N-methyl protons would likely appear as a doublet due to coupling with the N-H proton (if not exchanging rapidly). The methine proton would be a multiplet, and the isopropyl methyl groups would appear as doublets.

¹³C NMR: The spectrum would show distinct signals for the N-methyl carbon, the methine carbon, and the methyl carbons of the isopropyl group.

To unambiguously assign these signals and elucidate the complete bonding network, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show a correlation between the methine proton and the methyl protons of the isopropyl group. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. sdsu.eduemerypharma.com

For a related compound, 2-Methylbenzene-1-sulfonamide, the ¹H NMR spectrum in DMSO-d₆ shows distinct aromatic and methyl proton signals, illustrating the utility of NMR in identifying functional groups within a molecule. chemicalbook.com

Table 2: Representative ¹H NMR Data for 2-Methylbenzene-1-sulfonamide

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.877 |

| Aromatic CH | 7.465 |

| Aromatic CH | 7.36 |

| Aromatic CH | 7.35 |

| NH₂ | 7.20 |

| CH₃ | 2.605 |

Data obtained in DMSO-d₆ at 60°C. chemicalbook.com

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and intermolecular interactions of molecules in the solid phase. For sulfonamides, ssNMR can be particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a sensitive technique for their characterization. nih.gov While specific ssNMR studies on this compound are not documented, the methodology would involve acquiring ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) spectra to characterize the crystalline form and identify any polymorphic variations.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and its conformational state. The key vibrational modes for this compound would be associated with the sulfonamide group (SO₂ and S-N stretching) and the alkyl groups (C-H stretching and bending).

For sulfonamides in general, the characteristic asymmetric and symmetric SO₂ stretching vibrations are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. The S-N stretching vibration is expected in the region of 914–895 cm⁻¹. rsc.org The N-H stretching vibration of the sulfonamide group would be observed in the range of 3349–3144 cm⁻¹. rsc.org

Table 3: Characteristic Vibrational Frequencies for Sulfonamides

| Vibration Type | Wavenumber (cm⁻¹) |

|---|---|

| ν(N-H) | 3349 - 3144 |

| νₐₛ(SO₂) | 1320 - 1310 |

| νₛ(SO₂) | 1155 - 1143 |

| ν(S-N) | 914 - 895 |

Data from a study on crystalline sulfonamides. rsc.org

These vibrational frequencies can be sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding, making IR and Raman spectroscopy useful for studying the solid-state structure.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of this compound itself is not reported in the searched literature, a search in the Protein Data Bank indicates a potential structure with the code 3TZF. kcl.ac.uk Furthermore, the crystal structure of a related, more complex sulfonamide, N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide, has been determined. acs.org In this structure, the conformation of the sulfonamide group and its hydrogen bonding interactions were elucidated, demonstrating the power of X-ray crystallography in understanding the precise solid-state conformation and intermolecular packing of sulfonamide-containing molecules. acs.org Such studies are vital for understanding the physical properties of the compound and for rational drug design if the compound has pharmaceutical applications.

Development of Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of sulfonamides in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the sensitive and selective quantification of sulfonamides in various matrices, including environmental and biological samples. The method involves separating the analytes using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer. molnar-institute.comusda.govresearchgate.netresearchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. molnar-institute.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable sulfonamides, or those that can be derivatized to become so, GC-MS is a viable analytical technique. As mentioned in the isotopic labeling section, derivatization is often necessary to improve the chromatographic properties of sulfonamides. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful technique for the direct structural elucidation of compounds in complex mixtures. iosrphr.org It involves coupling an HPLC system to an NMR spectrometer. While less common than LC-MS due to lower sensitivity, LC-NMR can provide unambiguous structural information on separated components without the need for isolation, making it a valuable tool for metabolite identification and natural product analysis. iosrphr.org

Environmental Chemistry and Degradation Pathways of N Methylpropane 2 Sulfonamide Academic Focus

Biotic Transformation Pathways under Controlled Conditions

Enzymatic Degradation and Characterization of Involved Enzymes:The enzymes studied for sulfonamide degradation, such as peroxidases and oxidoreductases, have been characterized for their activity on antibiotic compounds.scielo.org.mxnih.govNo research is available on enzymes that specifically act on and degrade N-methylpropane-2-sulfonamide.

Due to the absence of specific research data for this compound, generating the requested article with the required level of scientific detail and accuracy is not feasible.

Characterization of Transformation Products and their Chemical Structures

A comprehensive review of available scientific literature reveals a significant gap in the characterization of environmental transformation products specifically for this compound. Research on the environmental fate and degradation of sulfonamides has predominantly focused on sulfonamide antibiotics, a class of compounds with a different substitution pattern and application from this compound.

While studies on sulfonamide antibiotics like sulfamethoxazole (B1682508) and sulfadiazine (B1682646) have identified various transformation products resulting from biotic and abiotic degradation processes, this information cannot be directly extrapolated to this compound due to differences in chemical structure that would significantly influence degradation pathways.

Common degradation pathways observed for sulfonamide antibiotics include:

Cleavage of the sulfonamide bond: This is a primary degradation route for many sulfonamide antibiotics.

Modification of the aniline (B41778) moiety: Reactions such as hydroxylation, acetylation, and deamination are frequently observed.

Alterations of the heterocyclic ring: Various modifications to the R-substituent on the sulfonamide nitrogen occur.

However, this compound lacks the characteristic p-aminobenzenesulfonamide core of sulfonamide antibiotics. Its structure, consisting of a tert-butyl group and a methyl group attached to the sulfonamide functional group, will lead to different susceptibilities to environmental degradation mechanisms.

Interactive Data Table: Potential Transformation Products of this compound (Hypothetical)

The following table is hypothetical and based on general principles of environmental chemistry, as specific research on this compound is not available. It is intended to illustrate the types of transformation products that could be investigated in future studies.

| Transformation Product Name (Hypothetical) | Chemical Structure (Hypothetical) | Potential Formation Pathway (Hypothetical) |

| Propane-2-sulfonic acid | CH3CH(SO3H)CH3 | Hydrolysis of the N-S bond |

| N-methyl-N-hydroxymethylpropane-2-sulfonamide | (CH3)2CHSO2N(CH3)(CH2OH) | Oxidation of the methyl group |

| tert-Butylamine | (CH3)3CNH2 | Cleavage of the S-N bond |

Research Findings:

Currently, there are no detailed research findings available in the public domain that specifically identify and characterize the transformation products of this compound in environmental matrices. The study of its environmental chemistry, including the identification of its degradation products and their respective chemical structures, represents a knowledge gap that requires further investigation. Future research efforts would be necessary to elucidate the specific biotic and abiotic degradation pathways of this compound and to characterize its transformation products.

Future Perspectives and Emerging Research Directions

Exploration of Unprecedented Reactivity and New Synthetic Transformations

The N-tert-butylsulfonyl group, a core component of N-methylpropane-2-sulfonamide, is gaining recognition not just as a stable protecting group but as an active participant in novel chemical reactions. The tert-butylsulfonyl moiety is notably stable yet can be cleaved under relatively mild acidic conditions, a feature that enhances its utility in complex syntheses. acs.orgacs.org

Emerging research indicates that the N-chloramine salt of tert-butylsulfonamide (B1227323) can serve as an efficient nitrogen source for the catalytic aminohydroxylation and aziridination of olefins. acs.org This reactivity is comparable to established reagents like Chloramine-T but offers the significant advantage of easier deprotection of the resulting amine. acs.org

Furthermore, mechanistic studies on related alkynyl sulfonamides suggest that the sulfonamide group can act as a leaving group in a unique 1,2-addition/rearrangement sequence with lithium acetylides to form enediynes. rsc.org This transformation proceeds through a proposed vinylidene carbenoid intermediate, stabilized by intramolecular coordination from a sulfonamide oxygen atom, highlighting a non-classical reactivity pathway. rsc.org Another area of transformation involves the conversion of the core sulfur(VI) center itself. The development of synthetic routes to sulfondiimidamides, the "double aza-variants" of sulfonamides, showcases the potential for manipulating the sulfonamide functional group to create novel molecular frameworks with distinct properties. acs.org

Table 1: Key Synthetic Transformations Involving the tert-Butylsulfonamide Moiety

| Transformation | Reagents/Conditions | Role of Sulfonamide Moiety | Significance |

|---|---|---|---|

| Protecting Group Cleavage | Triflic acid in methylene (B1212753) chloride | Protecting group for amines | Facile deprotection under mild acidic conditions. acs.org |

| Aminohydroxylation/Aziridination | N-chloramine salt, olefin substrates | Nitrogen source | Efficiently delivers nitrogen to double bonds. acs.org |

| Enediyne Synthesis | Alkynyl sulfonamides, lithium acetylides | Leaving group in rearrangement | Enables novel carbenoid-type reactivity. rsc.org |

Integration into Advanced Materials Science and Engineering

The inherent stability and chemical properties of the sulfonamide group are being increasingly exploited in the field of materials science. Research is actively exploring the incorporation of sulfonamide functionalities into polymer backbones to create advanced materials with tailored properties. rsc.org

Recent advances in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymers and block copolymers containing primary sulfonamide groups. rsc.orgusm.edu These materials are of interest for creating pH-responsive systems and functional vectors for biomedical applications. rsc.org